Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a compound that contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)₂−NR₂. This compound is characterized by its unique combination of a thiazole ring and a hydroxyethylamino group, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- can be synthesized through the reaction of sulfonyl chlorides with an amine. The general reaction is as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is typically added to absorb the HCl that is generated .
Industrial Production Methods
In industrial settings, the production of methanesulfonamide derivatives often involves large-scale reactions using sulfonyl chlorides and amines under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A precursor to many sulfa drugs with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Hydrochlorothiazide: A diuretic that also contains a sulfonamide group.
Uniqueness
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to its combination of a thiazole ring and a hydroxyethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other sulfonamide-based compounds .
Eigenschaften
CAS-Nummer |
828920-52-1 |
---|---|
Molekularformel |
C6H11N3O3S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C6H11N3O3S2/c1-14(11,12)9-6-8-4-5(13-6)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
QOUHBSDXNHLFQV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(S1)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.